molecular formula C13H22O3 B593311 Ethyl 5-cyclohexyl-3-oxopentanoate CAS No. 126930-21-0

Ethyl 5-cyclohexyl-3-oxopentanoate

Cat. No.: B593311
CAS No.: 126930-21-0
M. Wt: 226.316
InChI Key: CYVJFXKWPLHZTD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound that belongs to the class of cyclohexanone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate typically involves the esterification of 5-cyclohexyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-3-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium ethoxide and potassium tert-butoxide are used in substitution reactions.

Major Products

    Oxidation: Cyclohexyl ketones and carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Ethyl 5-cyclohexyl-3-oxopentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone derivative with similar structural features.

    Ethyl 3-oxopentanoate: A related ester with a different alkyl group.

    Cyclohexyl acetate: Another ester with a cyclohexyl group but different functional groups.

Uniqueness

Ethyl 5-cyclohexyl-3-oxopentanoate is unique due to its combination of a cyclohexyl ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound classified as a cyclohexanone derivative. Its structure includes an ester functional group, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.

This compound has the following molecular characteristics:

  • Molecular Formula : C13_{13}H22_{22}O3_3
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 126930-21-0

The compound is known for its stability and reactivity, undergoing various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Modulation : The compound may influence the activity of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, leading to physiological responses.
  • Cellular Signaling Alteration : this compound could alter signaling pathways within cells, impacting processes such as cell proliferation and apoptosis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.

Industrial Applications

The compound is also explored in industrial contexts:

  • Synthesis of Fine Chemicals : It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
  • Agricultural Chemicals : Its derivatives are being studied for use in agrochemicals due to their potential bioactivity against pests and diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A study published in 2020 investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM, suggesting potential as an anticancer agent.

Concentration (μM)Cell Viability (%)
0100
1090
5060
10030

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Ethyl Compound80120

Properties

IUPAC Name

ethyl 5-cyclohexyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJFXKWPLHZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699561
Record name Ethyl 5-cyclohexyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126930-21-0
Record name Ethyl 5-cyclohexyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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